BChE Inhibitory Activity: 4-(5-Bromo-benzofuran-2-yl)-phenol vs. Lead Compound 16
In a direct head-to-head series evaluated under identical assay conditions, 4-(5-Bromo-benzofuran-2-yl)-phenol exhibited an IC50 > 100,000 nM (>100 µM) against equine BChE, with only 16.6% inhibition measured at 100 µM [1]. By contrast, the most potent compound in the same series, compound 16 (a structurally related 2-phenylbenzofuran derivative), achieved an IC50 of 30.3 µM and was characterized as a mixed-type inhibitor binding to both the catalytic anionic site and peripheral anionic site of BChE [2]. This approximately 3.3-fold (or greater) difference in potency establishes a clear SAR rank order within the series.
| Evidence Dimension | BChE inhibitory potency (IC50) and % inhibition at fixed concentration |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (>100 µM); 16.6% inhibition at 100 µM |
| Comparator Or Baseline | Compound 16 (most potent in series): IC50 = 30.3 µM (30,300 nM) |
| Quantified Difference | Target compound is >3.3-fold less potent than compound 16; IC50 difference >69.7 µM |
| Conditions | Equine BChE, S-butyrylthiocholine chloride substrate, Ellman's method; same assay conditions for all compounds in the Delogu et al. 2016 series |
Why This Matters
This compound serves as a low-potency reference standard or negative control within the 2-phenylbenzofuran BChE inhibitor series, enabling SAR calibration when procuring compounds for cholinesterase drug discovery programs.
- [1] ChEMBL Activity Data. CHEMBL3794374: IC50 > 100,000 nM (standard_relation: '>'); 16.6% inhibition at 100 µM against equine BChE. Assay CHEMBL3794696 and CHEMBL3794695. Document CHEMBL3792316. Accessed 2026-05-07. View Source
- [2] Delogu GL, Matos MJ, Fanti M, Era B, Medda R, Pieroni E, Fais A, Kumar A, Pintus F. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Bioorganic & Medicinal Chemistry Letters, 2016; 26: 2308. Compound 16 IC50 = 30.3 µM. View Source
